molecular formula C30H63NO4 B14249249 1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} CAS No. 252868-33-0

1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}

Cat. No.: B14249249
CAS No.: 252868-33-0
M. Wt: 501.8 g/mol
InChI Key: RFQOURBDEOARHM-UHFFFAOYSA-N
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Description

1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} is a branched diol derivative containing two 2-ethylhexyl groups linked via an azanediyl (NH) bridge. Each 2-ethylhexyl chain is further substituted with a propan-2-ol moiety through an ether linkage. This structure confers amphiphilic properties, balancing lipophilic (2-ethylhexyl chains) and hydrophilic (diol and amine groups) characteristics.

Properties

CAS No.

252868-33-0

Molecular Formula

C30H63NO4

Molecular Weight

501.8 g/mol

IUPAC Name

1-(2-ethylhexoxy)-3-[[3-(2-ethylhexoxy)-2-hydroxypropyl]-(2-ethylhexyl)amino]propan-2-ol

InChI

InChI=1S/C30H63NO4/c1-7-13-16-26(10-4)19-31(20-29(32)24-34-22-27(11-5)17-14-8-2)21-30(33)25-35-23-28(12-6)18-15-9-3/h26-30,32-33H,7-25H2,1-6H3

InChI Key

RFQOURBDEOARHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(COCC(CC)CCCC)O)CC(COCC(CC)CCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} involves multiple steps, typically starting with the reaction of 2-ethylhexylamine with epichlorohydrin. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

1,1’-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Functional Groups Molecular Weight (g/mol) Key Structural Differences
Target Compound Azanediyl, diol, ether ~478.6 (estimated) Central NH bridge with dual 2-ethylhexyl-diol chains
Ethylhexylglycerin (CAS 70445-33-9) Diol, ether 204.31 Glycerol backbone with a single 2-ethylhexyl ether
Bis(2-ethylhexyl) Phthalate (DEHP) Ester 390.56 Aromatic diester without hydroxyl/amine groups
Bis(2-ethylhexyl) Ether (CAS 10143-60-9) Ether 242.44 Simple ether linkage without hydroxyl/amine
USP Iscotrizinol Related Compound G (PF 43(1)) Triazine, ester, azanediyl 885.10 Triazine core with ester and azanediyl groups

Key Observations :

  • The target compound’s azanediyl bridge distinguishes it from simple ethers (e.g., Bis(2-ethylhexyl) Ether) or esters (e.g., DEHP).
  • Unlike Ethylhexylglycerin, which has a glycerol backbone, the target compound’s dual propan-2-ol groups provide additional hydroxyl sites for reactivity or solubility modulation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Solubility LogP (Estimated)
Target Compound >300 (predicted) Low water solubility; soluble in organic solvents ~6.5
Ethylhexylglycerin 325 Miscible with oils and alcohols 3.2
DEHP 385 Insoluble in water; soluble in hydrocarbons 7.6
Bis(2-ethylhexyl) Ether ~300 (estimated) Insoluble in water 8.1

Key Observations :

  • The target compound’s higher polarity (due to hydroxyl and amine groups) likely reduces its hydrophobicity compared to DEHP or Bis(2-ethylhexyl) Ether .
  • Ethylhexylglycerin’s lower molecular weight and single hydroxyl group enhance its miscibility in cosmetic formulations compared to the target compound .

Key Observations :

  • DEHP’s regulatory restrictions highlight the importance of evaluating the target compound’s toxicity, particularly its amine and hydroxyl metabolites .
  • Ethylhexylglycerin’s GRAS status contrasts with the target compound’s undefined safety profile, underscoring the need for toxicological studies .

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